molecular formula C16H13F2N5O B2974406 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-33-4

5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2974406
CAS No.: 900013-33-4
M. Wt: 329.311
InChI Key: MJNMPZUWXDYXBH-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a benzyl substituent at the 1-position of the triazole ring and a 3,4-difluorophenyl group attached via a carboxamide linkage at the 4-position. This scaffold combines a rigid triazole core with halogenated aryl groups, which are known to influence electronic properties, lipophilicity, and target-binding interactions.

Properties

IUPAC Name

5-amino-1-benzyl-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-12-7-6-11(8-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNMPZUWXDYXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique structural features which include a benzyl group and a difluorophenyl moiety. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

Biological Activity Overview

The biological activity of 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been explored in various contexts, particularly in antimicrobial and anticonvulsant applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these bacteria are indicative of its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in the face of increasing antibiotic resistance.

Anticonvulsant Activity

Research indicates that 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide may also possess anticonvulsant properties. Studies have shown that it modulates specific molecular targets related to seizure activity. The exact mechanism of action remains under investigation but is believed to involve interactions with neurotransmitter systems and ion channels.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural components. Variations in substituents can significantly influence their potency and selectivity. For example:

Compound Name Structure Features Biological Activity
5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideContains a fluorobenzyl groupAntimicrobial activity similar to the target compound
5-Amino-1-(benzyl)-N-(phenyl)-1H-1,2,3-triazole-4-carboxamideBenzyl instead of difluorobenzylPotentially lower potency against resistant bacteria
5-Amino-1-(pyridinyl)-N-(difluorophenyl)-1H-1,2,3-triazole-4-carboxamidePyridine ring substitutionEnhanced interaction with specific protein targets

This table illustrates how modifications in peripheral substituents can lead to variations in biological activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. Notably:

  • A study conducted on Chagas disease demonstrated that derivatives of triazole compounds showed significant suppression of Trypanosoma cruzi burden in mouse models. The most potent derivative exhibited submicromolar activity (pEC50 > 6) .
  • Another research focused on the synthesis and characterization of triazole derivatives reported that certain modifications enhanced their antibacterial efficacy while maintaining low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Triazole Substituent (1-position) Carboxamide Substituent (N-position) Notable Features/Applications References
Target: 5-Amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 3,4-Difluorophenyl High halogenation; potential CNS activity (inferred)
5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl 3,4-Dimethoxyphenyl Increased molecular weight; methoxy groups enhance electron density
Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl Anticonvulsant; FDA-approved for seizures
5-Amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorobenzyl 2,5-Difluorophenyl Altered fluorine positioning; impacts lipophilicity
N-(2,6-Difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl 2,6-Difluorophenyl Methyl group at triazole 5-position; phenyl substitution
Key Observations:

Triazole Substituents :

  • The benzyl group in the target compound provides steric bulk compared to smaller substituents like phenyl () or fluorinated benzyl groups ().
  • Halogenated benzyl groups (e.g., 4-bromobenzyl in ) may enhance metabolic stability but increase molecular weight.

Functional Implications: Methoxy groups () increase electron density, which could enhance binding to electron-deficient targets, whereas fluorine atoms improve lipophilicity and membrane permeability . The absence of a 5-amino group in Rufinamide () highlights the critical role of this moiety in the target compound, possibly contributing to solubility or interaction with biological targets.

Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., Rufinamide). The 3,4-difluorophenyl group in the target compound may offer balanced lipophilicity compared to highly fluorinated analogs .
  • Solubility: The 5-amino group in the target compound could improve aqueous solubility relative to non-amino derivatives (e.g., Rufinamide) .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield optimization?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of substituted aniline (e.g., 3,4-difluoroaniline) with benzyl isocyanide to form a carboximidoyl chloride intermediate.
  • Step 2 : Reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions, often catalyzed by copper(I) iodide, to form the triazole core.
  • Key Parameters : Reaction temperature (60–80°C), stoichiometric control of azide reagents, and purification via column chromatography or recrystallization. Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent side reactions .
  • Validation : Purity is confirmed using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and HRMS .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (to confirm aromatic proton environments and amine groups) and 13^13C NMR (to verify carbonyl and triazole carbons).
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 385.12 for C17_{17}H14_{14}F2_2N5_5O).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary solubility challenges, and what initial formulation strategies can mitigate these issues?

  • Challenge : Low aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic benzyl and difluorophenyl groups.
  • Strategies :
  • Use co-solvents like DMSO (10–20% v/v) for in vitro assays.
  • Develop nanoemulsions or liposomal formulations for in vivo studies.
  • Synthesize pro-drug derivatives with polar moieties (e.g., phosphate esters) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme inhibition data across different assay conditions?

  • Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) and temperature controls (25°C vs. 37°C).
  • Orthogonal Validation : Confirm IC50_{50} values using isothermal titration calorimetry (ITC) for binding affinity and surface plasmon resonance (SPR) for kinetic analysis.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. What computational strategies are effective in predicting the binding modes of this compound with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with active-site residues (e.g., hydrogen bonds with Asp189 in carbonic anhydrase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
  • Validation : Align docking poses with crystallographic data (e.g., PDB: 3KSZ) and calculate root-mean-square deviation (RMSD) for backbone atoms .

Q. How can crystallographic data from SHELX refinements be reconciled with molecular dynamics simulations to elucidate conformational flexibility?

  • SHELX Refinement : Use anisotropic displacement parameters (ADPs) to model thermal motion in crystal structures.
  • MD Analysis : Extract RMSD and B-factor plots to compare flexibility of the triazole ring (RMSD <1.5 Å) vs. the benzyl group (RMSD >2.0 Å).
  • Integration : Overlay SHELX-derived electron density maps with MD snapshots to identify conserved hydrogen-bonding networks .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve target selectivity?

  • Analog Synthesis : Modify substituents on the benzyl (e.g., 4-CF3_3) and difluorophenyl (e.g., 3,5-diCl) groups.
  • Biological Screening : Test analogs against panels of related enzymes (e.g., carbonic anhydrase isoforms CA-I vs. CA-II).
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .

Methodological Tables

Q. Table 1: Key Characterization Techniques

TechniqueParametersApplicationReference
1^1H NMR400 MHz, DMSO-d6d_6, δ 7.2–8.1 ppmConfirmation of aromatic protons
HRMSESI+, [M+H]+^+ = 385.12Molecular formula validation
HPLCC18, 70:30 MeOH:H2_2O, 1 mL/minPurity assessment (>95%)

Q. Table 2: Common Solubility Enhancers

StrategyExampleEfficacy (Solubility Increase)Reference
Co-solvents20% DMSO in PBS5–10 fold
NanoemulsionsLecithin-based, 100 nm particles20–50 fold
Pro-drugsPhosphate ester derivative15–30 fold (in vitro)

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